6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione
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Overview
Description
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a naphthylthio group attached to a quinazoline core, which is further modified with dithione functionalities. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with isothiocyanates, followed by the introduction of the naphthylthio group through nucleophilic substitution reactions. The final step involves the incorporation of dithione functionalities under controlled conditions, often using sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione functionalities to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the naphthylthio or quinazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted quinazoline derivatives.
Scientific Research Applications
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activity.
Comparison with Similar Compounds
6-Thioguanine: A thiopurine derivative with similar sulfur-containing functionalities.
6-Mercaptopurine: Another thiopurine with comparable biological activity.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, such as gefitinib and erlotinib.
Uniqueness: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione stands out due to its unique combination of naphthylthio and dithione functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
52979-02-9 |
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Molecular Formula |
C18H12N2S3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfanyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C18H12N2S3/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI Key |
RPUDDEBOLJMXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)NC4=S |
Origin of Product |
United States |
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